2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12-15-7-8-17(12)13(19)16-10-14(5-1-2-6-14)11-4-3-9-20-11/h3-4,9H,1-2,5-8,10H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITDAPZIJKPUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula for 2-OXO-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}imidazolidine-1-carboxamide is . The compound features a complex structure that includes an imidazolidine ring, a carboxamide group, and a thiophene moiety attached to a cyclopentyl group.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
One of the primary applications of this compound is its role as a selective inhibitor of FAAH. This enzyme is responsible for the degradation of endocannabinoids such as anandamide, which are involved in regulating various physiological processes, including pain perception and mood regulation. Studies indicate that this compound exhibits significant in vitro inhibitory activity against FAAH, suggesting potential for therapeutic applications with reduced side effects compared to other inhibitors due to its selectivity .
Oncology Applications
Research has shown that this compound may modulate B-cell receptor signaling pathways, which are crucial for the survival and proliferation of certain cancer cells, particularly in non-Hodgkin lymphoma. The ability to influence these pathways positions this compound as a potential therapeutic agent in cancer treatment .
Organic Synthesis
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structural features allow chemists to explore various modifications that can lead to new derivatives with enhanced properties or activities .
Case Study 1: FAAH Inhibition
In vitro studies have demonstrated that this compound shows improved selectivity for FAAH compared to other known inhibitors. This selectivity is crucial for minimizing off-target effects, making it a promising candidate for further development in pain management therapies.
Case Study 2: Cancer Therapeutics
Preliminary investigations into the compound's effects on B-cell receptor signaling have shown promise in reducing cell viability in non-Hodgkin lymphoma cell lines. Further research is needed to evaluate its efficacy in vivo and to understand the underlying mechanisms by which it exerts its effects on cancer cell survival .
Summary Table of Applications
| Application Area | Description |
|---|---|
| FAAH Inhibition | Selective inhibition leading to potential pain management therapies with fewer side effects. |
| Oncology | Modulation of B-cell receptor signaling pathways; potential therapeutic agent for non-Hodgkin lymphoma. |
| Organic Synthesis | Serves as a building block for developing new chemical entities with varied biological activities. |
Mechanism of Action
The compound exerts its effects by inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of non-Hodgkin lymphoma cells. It targets specific molecular pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the provided evidence, focusing on structural features, synthetic routes, and physicochemical properties.
Key Observations
Core Heterocycle Differences: The target compound’s imidazolidinone core is smaller and more rigid than pyrimidine (compounds 193, 232) or spiroazetidine-thiazolidine (compound in ). This may reduce conformational flexibility but enhance metabolic stability compared to larger heterocycles . Pyrimidine-based analogs (193, 232) exhibit nitro or amino groups at the 5-position, enabling hydrogen bonding in biological targets, whereas the imidazolidinone lacks such polar substituents.
Substituent Effects: Thiophene vs. Cyclopentyl vs. Cyclohexyl: The cyclopentylmethyl group in the target compound may confer slightly higher strain and reduced lipophilicity compared to cyclohexyl analogs, impacting membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis likely involves fewer steps than the Pd-catalyzed cross-couplings (e.g., compound 232) or multi-component cyclizations (e.g., compound). However, the absence of nitro or chlorine substituents (common in –2) simplifies functional group compatibility.
Physicochemical Properties :
- Estimated logP values (via fragment-based calculations):
- Target compound: ~2.1 (moderate lipophilicity due to thiophene).
- Compound 232: ~1.5 (polar pyrimidine-triamine core).
- compound: ~3.8 (highly lipophilic spiro-thiazolidine).
Research Findings and Implications
- Kinase Inhibition Potential: Pyrimidine derivatives (e.g., 232) in are explicitly designed as kinase inhibitors, suggesting that the target compound’s imidazolidinone core could be optimized for similar targets with modified selectivity profiles.
- Metabolic Stability : The absence of nitro groups (prone to reduction) in the target compound may enhance metabolic stability compared to compound 193, which requires Fe-mediated nitro reduction during synthesis .
- Patent Trends : The synthesis strategies in –2 emphasize modularity (e.g., tert-butyl carbamate protection, Pd-catalyzed couplings), which could be adapted for scaling the target compound’s production.
Biological Activity
The compound 2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE has emerged as a significant entity in medicinal chemistry, particularly due to its biological activity as an inhibitor of B-cell receptor signaling pathways. This article provides a comprehensive overview of the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a unique combination of a thiophene moiety and a cyclopentyl group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to simpler compounds.
Research indicates that this compound functions primarily by inhibiting B-cell receptor signaling pathways. This inhibition is crucial for the survival and proliferation of certain cancer cells, particularly non-Hodgkin lymphoma cells. By modulating these pathways, the compound shows potential as a therapeutic agent in cancer treatment .
Anticancer Activity
The biological activity of this compound has been evaluated through various assays, demonstrating significant antiproliferative effects against different cancer cell lines. Notably, it has shown efficacy in:
- Cell Proliferation Inhibition : MTT assays have revealed that this compound exhibits notable cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-468 .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of key proteins involved in cancer progression, such as topoisomerase I .
Other Biological Activities
In addition to its anticancer properties, derivatives of imidazolidine compounds have been reported to possess various biological activities, including:
- Antimicrobial : Active against a range of bacterial strains.
- Antiviral : Demonstrated efficacy against specific viral infections.
- Anticonvulsant : Potential for use in seizure disorders .
Summary of Biological Activities
Case Study 1: Breast Cancer Cell Lines
A study conducted on the NCI-60 human tumor cell line panel highlighted that compounds similar to this compound showed significant inhibition across multiple cell lines. Notably, compounds 18 and 20 were identified for further investigation due to their high cytotoxicity levels .
Q & A
Q. What methodologies elucidate the compound’s interactions with biological targets at the atomic level?
- Methodology :
- Cryo-EM : Resolve ligand-target complexes (e.g., with kinases) at near-atomic resolution to map binding pockets .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
